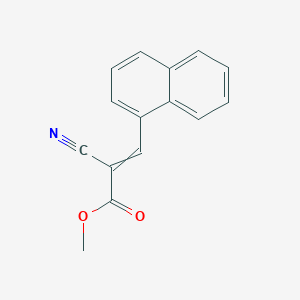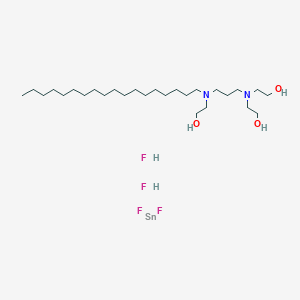
Cefazolin
Vue d'ensemble
Description
Cefazolin, also known as cefazoline or cephazolin, is a semi-synthetic first-generation cephalosporin antibiotic. It is used to treat bacterial infections in many different parts of the body, including the lungs, bladder, skin, bone and joints, and more . This medicine is also given before, during, or after certain types of surgery to prevent infections .
Synthesis Analysis
A practical and convenient synthesis of Cefazolin has been achieved under sequential continuous-flow conditions . The characteristics of flow reactions, well-controlled rapid reactions through efficient mixing, and a sequential system that does not require any intermediate isolation have enabled this synthesis .Molecular Structure Analysis
Cefazolin’s molecular formula is C14H14N8O4S3 and its molecular weight is 454.50 g/mol . The QSAR analysis of five generations of cephalosporins has established the structural basis of activity against methicillin-resistant and methicillin-sensitive Staphylococcus aureus .Chemical Reactions Analysis
Cefazolin’s bactericidal action results from the inhibition of cell wall synthesis. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis .Physical And Chemical Properties Analysis
Cefazolin has a molecular weight of 454.51 . It is a powder that is mixed with liquid or as a premixed product, to be injected intravenously (into a vein) over a period of 30 minutes .Applications De Recherche Scientifique
Hydrogel Drug Delivery Systems
Cefazolin: has been incorporated into jellyfish gelatin-based hydrogels for controlled drug release . These hydrogels are designed to release cefazolin effectively, which is beneficial for wound healing and infection prevention. The research explores the model of cefazolin release from these hydrogels, affected by the cross-linking agent glutaraldehyde. This application is significant in the field of biomedical engineering and pharmacology .
Surgical Site Infection Prevention
Cefazolin is widely used as a prophylactic antibiotic to prevent surgical site infections (SSIs) . A meta-analysis of clinical trials has shown that cefazolin is as effective as other antibiotics like cefuroxime and ceftriaxone in preventing SSIs. This application is crucial in clinical practices and surgical procedures .
Treatment of Bacterial Infections
This antibiotic is clinically effective against a range of bacterial infections involving the lung, bone, joint, stomach, blood, heart valve, and urinary tract . It is particularly active against Gram-positive bacteria such as staphylococci and streptococci species, making it a versatile agent in infectious disease treatment .
Environmental Remediation
Cefazolin has been recognized as an emerging contaminant in hospital settings due to its ecotoxicity . Research into the adsorption of cefazolin on organoclay has been conducted to develop efficient remediation methods for removing cefazolin from wastewater. This application is vital for environmental science and pollution control .
Mécanisme D'action
Target of Action
Cefazolin, a first-generation cephalosporin antibiotic, primarily targets bacterial cell walls . It is clinically effective against infections caused by staphylococci and streptococci species of Gram-positive bacteria .
Mode of Action
Cefazolin inhibits bacterial cell wall synthesis by binding to one or more of the penicillin-binding proteins (PBPs). This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . As a result, bacteria eventually lyse due to the ongoing activity of cell wall autolytic enzymes (autolysins and murein hydrolases) while cell wall assembly is arrested .
Biochemical Pathways
The exact biochemical pathways affected by Cefazolin are complex and involve many genetic and biochemical pathways . The primary pathway is the inhibition of the bacterial cell wall synthesis, which leads to the lysis of the bacterial cell .
Pharmacokinetics
Cefazolin attains high serum levels and is excreted quickly via the urine . It has a half-life elimination of approximately 1.8 hours when given intravenously and about 2 hours when administered intramuscularly . It is widely distributed into most body tissues and fluids including gallbladder, liver, kidneys, bone, sputum, bile, pleural, and synovial . Its penetration into the central nervous system is poor .
Result of Action
The primary result of Cefazolin’s action is the lysis of bacterial cells due to the inhibition of cell wall synthesis . This leads to the effective treatment of various bacterial infections, including skin infections, lung infections, bone and joint infections, stomach infections, blood infections, heart valve infections, and urinary tract infections .
Action Environment
The action, efficacy, and stability of Cefazolin can be influenced by various environmental factors. For instance, the nature, timing, duration, and spectrum of a course of antibiotics, as well as microbiome modulatory factors such as age, travel, underlying illness, antibiotic resistance pattern, and diet can affect the resilience of the microbiome after antibiotic perturbation . Furthermore, the presence of other substances, such as dissolved organic matter and dissolved cations, can also impact the effectiveness of Cefazolin .
Safety and Hazards
Cefazolin may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
Cefazolin is used in a variety of infections provided that susceptible organisms are involved. It is indicated for use in respiratory tract infections, urinary tract infections, skin infections, biliary tract infections, bone and joint infections, genital infections, blood infections (sepsis), and endocarditis . It can also be used peri-operatively to prevent infections post-surgery, and is often the preferred drug for surgical prophylaxis . There is no penetration into the central nervous system and therefore cefazolin is not effective in treating meningitis .
Propriétés
IUPAC Name |
(6R,7R)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N8O4S3/c1-6-17-18-14(29-6)28-4-7-3-27-12-9(11(24)22(12)10(7)13(25)26)16-8(23)2-21-5-15-19-20-21/h5,9,12H,2-4H2,1H3,(H,16,23)(H,25,26)/t9-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYYVTUWGNIJIB-BXKDBHETSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N8O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022753 | |
| Record name | Cefazolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cefazolin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015422 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Mol wt 476.50. White to yellowish-white, odorless crystalline powder with a bitter, salty taste. Crystallizes in alpha, beta, and gamma forms (Kariyone). Easily sol in water, slightly sol in methanol, ethanol. Practically insol in benzene, acetone, chloroform /Sodium salt/, Easily sol in DMF, pyridine; sol in aq acetone, aq dioxane, aq ethanol; slightly sol in methanol. Practically insol in chloroform, benzene, ether., 4.87e-01 g/L | |
| Record name | CEFAZOLIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3213 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cefazolin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015422 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
In vitro tests demonstrate that the bactericidal action of cephalosporins results from inhibition of cell wall synthesis. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins., Bactericidal; action depends on ability to reach and bind penicillin-binding proteins located in bacterial cytoplasmic membranes; cephalosporins inhibit bacterial septum and cell wall synthesis, probably by acylation of membrane-bound transpeptidase enzymes. This prevents cross-linkage of peptidoglycan chains, which is necessary for bacterial cell wall strength and rigidity. Also, cell division and growth are inhibited, and lysis and elongation of susceptible bacteria frequently occur. Rapidly dividing bacteria are those most susceptible to the action of cephalosporins. /Cephalosporins/ | |
| Record name | Cefazolin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01327 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CEFAZOLIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3213 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Cefazolin | |
Color/Form |
Needles from aqueous acetone | |
CAS RN |
25953-19-9 | |
| Record name | Cefazolin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25953-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cefazolin [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025953199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cefazolin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01327 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cefazolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cefazolin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.042 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEFAZOLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IHS69L0Y4T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CEFAZOLIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3213 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cefazolin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015422 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
198-200 °C (decomposes) | |
| Record name | CEFAZOLIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3213 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does cefazolin exert its antibacterial effect?
A1: Cefazolin is a beta-lactam antibiotic that targets bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), enzymes essential for peptidoglycan cross-linking. This binding disrupts the cell wall construction, ultimately leading to bacterial cell death. [, , ]
Q2: Which bacteria are commonly susceptible to cefazolin?
A2: Cefazolin demonstrates effectiveness against a range of gram-positive bacteria, including methicillin-susceptible Staphylococcus aureus (MSSA), and some gram-negative bacteria like Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis. [, , , , , ]
Q3: How is cefazolin administered, and what are its pharmacokinetic properties?
A3: Cefazolin is typically administered intravenously or intramuscularly. It exhibits good tissue penetration, including adipose tissue, and is primarily eliminated via renal excretion. [, , , , , , ]
Q4: Does the patient's body weight influence cefazolin dosing?
A4: Research suggests that obese patients may require adjusted cefazolin dosing to achieve adequate tissue concentrations. Studies have explored higher doses (up to 3 grams) for surgical prophylaxis in obese individuals. [, , , ]
Q5: How does the route of administration affect cefazolin's efficacy in preventing surgical site infections?
A5: In a rat model, local application of cefazolin powder was less effective in preventing Staphylococcus aureus surgical site infections compared to systemic intravenous administration. []
Q6: What are the common clinical applications of cefazolin?
A6: Cefazolin is frequently used for surgical prophylaxis, particularly in procedures like knee and hip arthroplasty, and for treating infections such as bacteremia and cellulitis. [, , , , , ]
Q7: Is cefazolin effective in preventing infections in specific patient populations, such as pregnant women?
A7: Studies have investigated the pharmacokinetics and effectiveness of cefazolin in pregnant women undergoing cesarean section. Research suggests that standard dosing regimens can provide adequate drug concentrations in both maternal and umbilical cord blood. [, ]
Q8: Can cefazolin be used as an alternative to other antibiotics in certain clinical scenarios?
A8: Research suggests cefazolin may be a suitable alternative to ceftriaxone for treating Klebsiella pneumoniae bacteremia and a viable option for MSSA bacteremia compared to nafcillin. [, ]
Q9: Are there concerns regarding the use of cefazolin in patients with penicillin allergies?
A9: Although there's a potential for cross-reactivity in individuals with penicillin allergies, studies suggest that cefazolin use in patients with reported non-IgE mediated penicillin allergies is generally safe. [, ]
Q10: Is bacterial resistance to cefazolin a concern?
A10: Yes, the emergence of bacterial resistance to cefazolin is a concern. Some Staphylococcus aureus isolates exhibit an inoculum effect, where higher bacterial loads can lead to decreased cefazolin susceptibility. [, ]
Q11: Are there alternative treatment strategies for infections caused by cefazolin-resistant bacteria?
A11: Yes, alternative antibiotics, such as vancomycin or other cephalosporins, might be considered for infections caused by cefazolin-resistant bacteria. The choice of antibiotic should be guided by susceptibility testing and clinical judgment. [, , ]
Q12: What are potential areas for future research on cefazolin?
A12: Future research could focus on:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



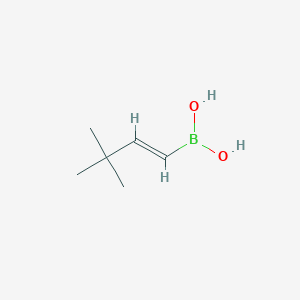
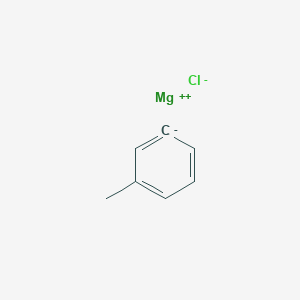
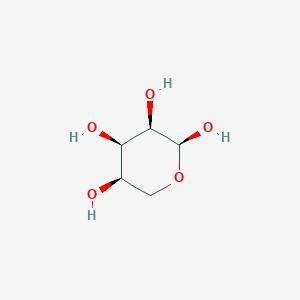

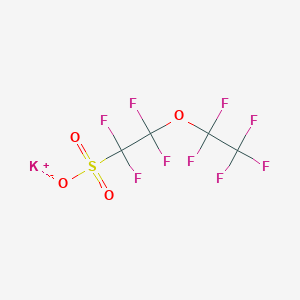
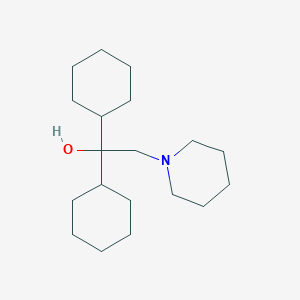

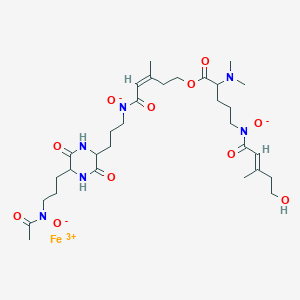
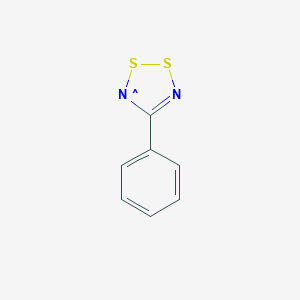
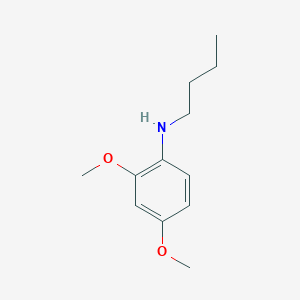
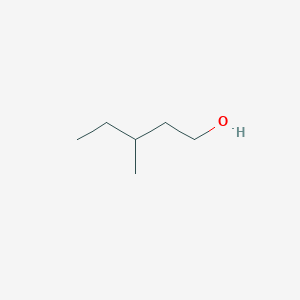
![(4aS,7R,8S,8aR)-4,4,7,8-tetramethyl-8-[(E)-3-methyl-5-(3-methyl-6-methyliminopurin-7-yl)pent-3-enyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-4a-ol](/img/structure/B47406.png)
